(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate
Description
The compound “(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate” (CAS: 24447-72-1) is a synthetic organic molecule characterized by a central 4-methyl-substituted 1,3-phenylene core. This core is flanked by two iminocarbonyloxy groups, each linked to a 2-methyl-2,1-ethanediyl chain terminating in acrylate ester moieties .
Properties
CAS No. |
52723-96-3 |
|---|---|
Molecular Formula |
C21H26N2O8 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[[4-methyl-3-(1-prop-2-enoyloxypropan-2-yloxycarbonylamino)phenyl]carbamoyloxy]propyl prop-2-enoate |
InChI |
InChI=1S/C21H26N2O8/c1-6-18(24)28-11-14(4)30-20(26)22-16-9-8-13(3)17(10-16)23-21(27)31-15(5)12-29-19(25)7-2/h6-10,14-15H,1-2,11-12H2,3-5H3,(H,22,26)(H,23,27) |
InChI Key |
XLUSIRDIYAYDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)COC(=O)C=C)NC(=O)OC(C)COC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate typically involves the reaction of 4-methyl-1,3-phenylenediamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-methyl-2,1-ethanediol to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The iminocarbonyloxy linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common reagents used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The acrylate groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This matrix can encapsulate other molecules, making it useful for drug delivery and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the encapsulated molecules .
Comparison with Similar Compounds
Structural Analogues in the Diacrylate Family
Several diacrylate derivatives share structural motifs with the target compound. Key examples include:
| Compound Name | CAS Number | Core Structure | Substituents/Functional Groups | Potential Applications |
|---|---|---|---|---|
| (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate (Target) | 24447-72-1 | 4-Methyl-1,3-phenylene | Iminocarbonyloxy, 2-methyl-ethanediyl, diacrylate | Polymers, coatings |
| (1-Methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] diacrylate | Not listed | 1-Methylethylidene | Hydroxypropane, diacrylate | Biomedical materials |
| (1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] bismethacrylate | Not listed | 1-Methylethylidene | 1-methyl-ethanediyl, methacrylate | Thermosetting resins |
Key Observations :
- Iminocarbonyloxy groups (vs. hydroxyl or methacrylate) may confer unique reactivity, such as hydrogen-bonding capacity or hydrolytic sensitivity .
Functional Analogues in Carbamate and Organophosphate Families
The iminocarbonyloxy group in the target compound resembles carbamate linkages (R-O-C(=O)-N<) found in agrochemicals. Comparisons include:
| Compound Name | CAS Number | Core Structure | Functional Groups | Use | Bioactivity |
|---|---|---|---|---|---|
| Thiophanate-methyl | 23564-05-8 | 1,2-Phenylene | Bis(carbamothioate) | Fungicide | Inhibits β-tubulin |
| Allophanate | 598-82-3 | 1,2-Phenylene | Bis(carbamate) | Herbicide intermediate | Degrades to isocyanates |
| Target compound | 24447-72-1 | 4-Methyl-1,3-phenylene | Bis(iminocarbonyloxy) | Unknown (speculative) | Pending research |
Key Observations :
- Iminocarbonyloxy groups lack the sulfur atom present in thiophanate-methyl, likely altering metabolic pathways and environmental persistence .
Biological Activity
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique chemical structure and properties. This article explores its biological activity, including its potential therapeutic effects, toxicity profiles, and applications in drug delivery systems.
The compound is classified as a diacrylate with two iminocarbonyloxy groups attached to a 4-methyl-1,3-phenylene backbone. The structural formula can be represented as:
This structure contributes to its reactivity and interaction with biological systems.
Anticancer Properties
Recent studies have indicated that compounds similar to (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate exhibit significant anticancer activity. For instance, related compounds containing thiadiazole rings have shown effectiveness against breast cancer cell lines (MCF-7) by inhibiting cell proliferation without inducing apoptosis. The cytotoxicity was assessed using various assays such as MTT and acridine orange/propidium iodide staining, revealing promising results in reducing cell viability at specific concentrations .
Table 1: Cytotoxicity Results Against MCF-7 Cells
| Concentration (mg/mL) | Cell Viability (%) | Apoptosis Induction |
|---|---|---|
| 250 | 70 | No |
| 300 | 50 | No |
The proposed mechanism of action for the anticancer effects includes the disruption of cellular processes leading to growth inhibition. The compound appears to interfere with DNA replication and repair mechanisms, contributing to its effectiveness against tumor cells. However, detailed molecular pathways remain to be elucidated.
Toxicity Profile
While the anticancer potential is significant, understanding the toxicity of (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate is crucial for its application in therapeutic settings. Preliminary studies suggest low toxicity levels in non-cancerous cell lines (Vero cells), indicating a favorable safety profile for further development .
Applications in Drug Delivery
The unique chemical properties of this compound allow it to be utilized in drug delivery systems. Its ability to form crosslinked networks enhances the stability and release profiles of encapsulated drugs. This application is particularly relevant in targeted therapy where controlled release can maximize therapeutic effects while minimizing side effects.
Case Studies
Case Study 1: Breast Cancer Treatment
A recent study evaluated the efficacy of a related compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations of 250 mg/mL and 300 mg/mL without triggering apoptosis. This highlights the potential for using such compounds in developing novel anticancer therapies.
Case Study 2: Polymer Networks
Research on polymer networks incorporating this diacrylate has shown promise in creating biodegradable materials for medical applications. These materials can be tailored for specific drug release profiles, enhancing their utility in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
